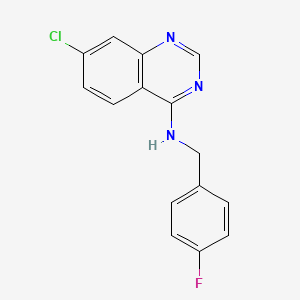

7-chloro-N-(4-fluorobenzyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

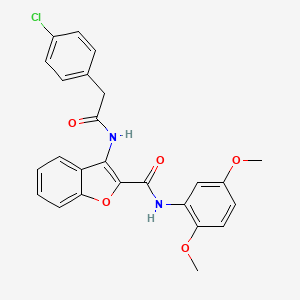

7-Chloro-N-(4-fluorobenzyl)-4-quinazolinamine, commonly referred to as CNFQ, is a synthetic compound used in a variety of scientific research applications. It is a derivative of quinazolinamine, a heterocyclic aromatic compound, and is one of the most widely studied compounds in the field of medicinal chemistry. CNFQ has been used in a variety of research applications, including drug design, drug metabolism, and pharmacology. Additionally, CNFQ has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent.

Applications De Recherche Scientifique

- In patients with non-muscle-invasive bladder cancer (NMIBC), gefitinib has been investigated to enhance immune responses .

Cancer Treatment (EGFR Inhibition)

Immunotherapy Enhancement

Antimicrobial Activity

Tyrosine Kinase Inhibitor Research

Alpha-Glucosidase Inhibition

Synthesis Optimization

Mécanisme D'action

Target of Action

Compounds with a similar quinazoline structure have been known to target tyrosine kinases . These enzymes play a crucial role in the modulation of growth factor signaling .

Mode of Action

Quinazoline derivatives are generally known to inhibit tyrosine kinases by binding to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding .

Result of Action

Tyrosine kinase inhibitors, like some quinazoline derivatives, work specifically against cancer cells .

Action Environment

It’s worth noting that the stability of similar compounds can be affected by factors such as temperature and light .

Propriétés

IUPAC Name |

7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWJFTUGQBCNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326993 |

Source

|

| Record name | 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

CAS RN |

477861-93-1 |

Source

|

| Record name | 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)

![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)